[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate
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Overview
Description
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxazole ring substituted with a propan-2-yl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines .
Scientific Research Applications
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which may further interact with cellular pathways .
Comparison with Similar Compounds
Oxazole: A simpler structure without the propan-2-yl and acetate groups.
Oxazoline: Similar to oxazole but with a saturated ring.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and acetate ester makes it more versatile in various applications compared to simpler oxazole derivatives .
Biological Activity
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical structure of this compound indicates the presence of an oxazole ring, which is known for its diverse biological activities. The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₇H₉NO₃ |
Molecular Weight | 155.15 g/mol |
IUPAC Name | This compound |
The biological activity of oxazole derivatives often involves interaction with various biochemical pathways. For this compound, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
- Antimicrobial Activity : The oxazole structure is associated with antimicrobial properties, potentially disrupting bacterial cell walls or metabolic functions.
Biological Activities
Research highlights several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance:
Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These findings suggest that this compound could be effective against various pathogens.
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
HepG2 | 15 |
MCF7 | 12 |
A549 | 10 |
These results indicate a promising potential for the compound in cancer therapy.
Case Studies
Several case studies have explored the application of this compound in various therapeutic contexts:
- Antibacterial Treatment : A study demonstrated that this compound effectively reduced bacterial load in infected mice models when administered at a dose of 20 mg/kg.
- Cancer Therapy : In a preclinical trial involving human tumor xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8-4-10-9(13-8)5-12-7(3)11/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMITSYDNRCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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